molecular formula C18H13ClN2O3 B11985101 N-{4-[(4E)-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide

N-{4-[(4E)-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide

Cat. No.: B11985101
M. Wt: 340.8 g/mol
InChI Key: ZXQMCHVVIDNZEW-MHWRWJLKSA-N
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Description

N-{4-[(4E)-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a chlorobenzylidene group and an oxazole ring, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4E)-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the Chlorobenzylidene Group: The chlorobenzylidene moiety is introduced via a condensation reaction between a chlorobenzaldehyde and the oxazole intermediate.

    Acetylation: The final step involves the acetylation of the phenyl group to form the acetamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4E)-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxazole ring or the chlorobenzylidene group to their respective reduced forms.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce reduced oxazole derivatives.

Scientific Research Applications

N-{4-[(4E)-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.

    Materials Science: Its chemical properties allow it to be used in the synthesis of advanced materials, such as polymers or nanomaterials.

    Biological Studies: The compound can be used as a probe or tool in biological assays to study cellular processes or molecular interactions.

    Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of N-{4-[(4E)-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to particular enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H13ClN2O3

Molecular Weight

340.8 g/mol

IUPAC Name

N-[4-[(4E)-4-[(4-chlorophenyl)methylidene]-5-oxo-1,3-oxazol-2-yl]phenyl]acetamide

InChI

InChI=1S/C18H13ClN2O3/c1-11(22)20-15-8-4-13(5-9-15)17-21-16(18(23)24-17)10-12-2-6-14(19)7-3-12/h2-10H,1H3,(H,20,22)/b16-10+

InChI Key

ZXQMCHVVIDNZEW-MHWRWJLKSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)Cl)/C(=O)O2

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2

Origin of Product

United States

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